molecular formula C22H20N2O5 B2998281 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351582-40-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2998281
CAS No.: 1351582-40-5
M. Wt: 392.411
InChI Key: YTJIFFSUVABWOX-UHFFFAOYSA-N
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Description

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a structure prevalent in pharmaceuticals and bioactive molecules, linked to a naphthalene group via a hydroxyethyl-oxalamide bridge . The oxalamide functional group is recognized as a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding, which can be critical for binding to biological targets . Compounds with the 1,4-benzodioxin ring system are of significant interest in scientific research for exploring a wide range of therapeutic areas . Researchers are investigating such structures for their potential as covalent inhibitors, which can form irreversible bonds with target proteins, such as enzymes, leading to prolonged pharmacological effects . This molecule is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling procedures comply with your institution's safety guidelines for chemical substances.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-18(17-7-3-5-14-4-1-2-6-16(14)17)13-23-21(26)22(27)24-15-8-9-19-20(12-15)29-11-10-28-19/h1-9,12,18,25H,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIFFSUVABWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

Structural Overview

The molecular formula of this compound is C₁₉H₁₉N₃O₃. The compound contains a benzo[b][1,4]dioxin moiety , which is known for various pharmacological properties, and an oxalamide functional group that enhances its potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[b][1,4]dioxin core through cyclization reactions.
  • Introduction of the naphthalene and hydroxy substituents via alkylation or acylation methods.
  • Final assembly of the oxalamide linkage through amide bond formation.

These methods are optimized to achieve high purity and yield of the target compound.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits various biological activities:

  • Anticancer Activity : In vitro assays have indicated cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 93.7 µM to 322.8 µM against cancerous cells while maintaining lower toxicity towards normal cell lines .
  • Enzyme Inhibition : Molecular docking studies have revealed potential interactions with key enzymes such as alpha-glucosidase and acetylcholinesterase, suggesting that this compound may act as an inhibitor.

Case Studies

Several studies have explored derivatives of compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin). For example:

CompoundTargetIC50 (µM)Biological Effect
3hHeLa93.7Significant cytotoxicity
3oU8797.1Comparable to positive control (camptothecin)
4PARP10.88Potent inhibitor identified in similar compounds

These findings indicate that modifications to the oxalamide structure can significantly enhance biological activity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight
Target Compound Dihydrobenzodioxin + Naphthalene Oxalamide, Hydroxyethyl Not provided Not provided
N1,N2-bis(2-nitrophenyl)oxalamide Bis-nitrophenyl Oxalamide, Nitro C14H10N4O6 330.25
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene + Triazole Acetamide, Triazole, Ether C21H18N4O2 358.39
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide Dihydrobenzodioxin + Naphthalene Oxalamide, Hydroxypropyl C23H22N2O5 406.4
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide Dihydrobenzodioxin + Oxazolidine + Methoxyphenyl Oxalamide, Sulfonyl, Oxazolidine, Methoxy C23H27N3O8S 505.5

Key Observations :

  • The target compound shares the dihydrobenzodioxin-naphthalene core with , but differs in the linker (hydroxyethyl vs. hydroxypropyl).
  • Triazole-containing analogs (e.g., 6a ) exhibit distinct heterocyclic motifs, which may enhance metabolic stability compared to oxalamides.

Thermodynamic and Hydrogen-Bonding Properties

Table 2: Thermodynamic Parameters of Oxalamide Derivatives

Compound ΔH° (kJ/mol) ΔS° (J/mol·K) Hydrogen-Bonding Scheme Reference
Target Compound Not reported Not reported Likely three-centered (inferred)
N1,N2-bis(2-nitrophenyl)oxalamide 25.1 89.3 Partial intramolecular HB
Compound 3 (from ) 32.4 112.5 Full three-centered HB
Ethyl N-phenyloxalamate 18.7 65.4 No intramolecular HB with o-carbonyl

Key Observations :

  • The target compound likely exhibits stronger hydrogen bonding than N1,N2-bis(2-nitrophenyl)oxalamide due to its hydroxyl group, but weaker than compound 3 (from ), which has optimized geometry for three-centered interactions.

Spectroscopic Comparisons

Table 3: IR and NMR Signatures

Compound IR Peaks (cm⁻¹) 1H NMR (δ ppm, DMSO-d6)
Target Compound ~3260 (–NH), ~1670 (C=O), ~3400 (–OH) Not reported
6b 3292 (–NH), 1682 (C=O), 1504 (–NO2) 5.38 (–NCH2CO–), 8.36 (triazole), 10.79 (–NH)
Compound 3 ~3300 (–NH), ~1680 (C=O) Not reported

Key Observations :

  • The target compound’s IR spectrum would resemble 6b in NH and C=O regions but lack nitro-group vibrations.
  • Hydroxyl protons in the target compound may appear as broad singlets near δ 4.5–5.5 ppm, absent in non-hydroxylated analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide?

Methodological Answer:
The synthesis can leverage copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:

  • Step 1 : Synthesize the dihydrobenzo[d]ioxin-6-amine precursor via alkylation of 1,2-dihydroxybenzene with propargyl bromide under basic conditions (K₂CO₃/DMF), followed by cyclization .
  • Step 2 : Functionalize the naphthalene moiety by coupling 1-naphthol with 2-hydroxyethylamine via Mitsunobu or reductive amination .
  • Step 3 : Combine intermediates using oxalyl chloride or ethyl oxalate to form the oxalamide bridge. Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol/water) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and hydroxyl (-OH, ~3260 cm⁻¹) stretches. Compare with structurally similar oxalamides .
  • NMR : Use DMSO-d₆ for solubility. Key signals:
    • ¹H NMR : Triazole protons (δ 8.3–8.4 ppm), dihydrobenzo[d]ioxin aromatic protons (δ 6.8–7.2 ppm), and naphthalene protons (δ 7.4–8.1 ppm) .
    • ¹³C NMR : Oxalamide carbonyls (δ 165–170 ppm), naphthalene carbons (δ 120–135 ppm) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Variable Substituents : Modify the naphthalene hydroxyl group (e.g., methyl ethers, halogenation) and dihydrobenzo[d]ioxin substituents to assess steric/electronic effects .
  • In Vitro Assays : Test inhibition of viral proteases (e.g., VEEV) using fluorescence-based enzymatic assays. Compare IC₅₀ values across derivatives .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., cyclooxygenase-2) .

Advanced: What experimental frameworks assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts (e.g., oxalic acid, naphthol derivatives) .
  • Photolysis : Use UV irradiation (λ = 254–365 nm) in a photoreactor. Analyze photoproducts via LC-MS/MS .
  • Ecotoxicity : Evaluate Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., N-phenylacetamide derivatives) .
  • Isotopic Labeling : Use ¹³C-labeled oxalamide precursors to confirm carbonyl assignments in crowded spectral regions .
  • Collaborative Reproducibility : Share raw spectra (e.g., via Zenodo) for independent validation, focusing on solvent artifacts (e.g., DMSO-d₆ residual signals) .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step to remove unreacted starting materials .
  • Catalyst Optimization : Screen copper catalysts (Cu(OAc)₂ vs. CuI) and ligands (TBTA) for CuAAC efficiency .
  • Solvent Effects : Replace DMF with acetonitrile/water (3:1) to reduce side reactions during coupling steps .

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